molecular formula C22H34N4O3 B5621805 3-[(3R*,4S*)-1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

3-[(3R*,4S*)-1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

Cat. No. B5621805
M. Wt: 402.5 g/mol
InChI Key: TYHCMYWCAGBYLY-QUCCMNQESA-N
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Description

This compound belongs to a class of synthetic molecules that are designed for specific biological activities. While the exact details of its introduction are not available, molecules of this complexity are typically synthesized for research in fields such as medicinal chemistry and pharmaceuticals, focusing on the development of new therapeutic agents.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step synthetic pathways. For example, Kamiński et al. (2016) describe the synthesis of a focused library of new piperazinamides, highlighting the coupling reactions and the use of N,N-carbonyldiimidazole reagent for the preparation of compounds with potential anticonvulsant properties (Kamiński et al., 2016).

Molecular Structure Analysis

Yamashita et al. (2009) discussed the molecular structure of a novel dipeptide by X-ray crystal analysis, showcasing the importance of structural analysis in understanding the conformation and potential interactions of molecules (Yamashita et al., 2009).

Chemical Reactions and Properties

Froelich et al. (1996) elaborated on the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, demonstrating the chemical versatility and reactivity of piperidine-based compounds through various chemical transformations (Froelich et al., 1996).

Physical Properties Analysis

The study by Fatma et al. (2017) on a novel piperidinyl-methyl-quinolinone derivative used density functional theory (DFT) for molecular geometry and physical property analysis, indicating methods for analyzing the physical properties of complex molecules (Fatma et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of piperidine derivatives were further explored by Wilken et al. (1997), who synthesized chiral bicyclic 3-hydroxypiperidines, highlighting the chemical properties and reactivity of these compounds (Wilken et al., 1997).

properties

IUPAC Name

3-[(3R,4S)-1-[(3,4-dimethylphenyl)carbamoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-16-4-6-19(14-17(16)2)23-22(29)26-9-8-20(18(15-26)5-7-21(27)28)25-12-10-24(3)11-13-25/h4,6,14,18,20H,5,7-13,15H2,1-3H3,(H,23,29)(H,27,28)/t18-,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHCMYWCAGBYLY-QUCCMNQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(C(C2)CCC(=O)O)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3R,4S)-1-[(3,4-dimethylphenyl)carbamoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

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